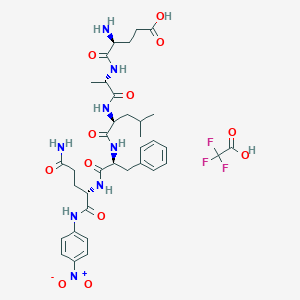

h-Glu-ala-leu-phe-gln-pna

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-Glu-ala-leu-phe-gln-pna is a useful research compound. Its molecular formula is C34H46N8O10 and its molecular weight is 726.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Hydrolysis of Peptides

A study on an enzyme isolated from soybean cotyledons found that it efficiently hydrolyzed Glu-Glu and had high activity against Glu-p-nitroanilide (pNA) and Asp-pNA. This enzyme specifically removes glutamyl or aspartyl residues from N-terminal acidic amino acid-containing peptides (Asano et al., 2010).

Growth Hormone-Releasing Factors

A peptide isolated from a human pancreatic tumor with growth hormone-releasing activity includes similar amino acid sequences. This research indicates potential applications in understanding and perhaps influencing growth hormone release (Guillemin et al., 1982).

Cathepsin Specificity Studies

Research involving p-nitroanilides of amino acids and peptides, including sequences similar to "h-Glu-ala-leu-phe-gln-pna," helps in understanding the specificity of cathepsins, enzymes that play a role in protein breakdown (Azarian et al., 1987).

Study of Histocompatibility Complexes

The study of amino acid sequences in histocompatibility complexes, including sequences similar to "this compound," aids in understanding immune responses and potential implications for transplant medicine (Uehara et al., 1980).

Role in ATPase Function

Research on the H(+)-ATPase a subunit of Escherichia coli, which includes investigation of sequences similar to "this compound," contributes to understanding of enzyme mechanisms, particularly in proton translocation (Eya et al., 1991).

Mechanism of Action

Target of Action

The primary target of the compound H-Glu-Ala-Leu-Phe-Gln-pNA is the 3C protease of the Human Rhinovirus-14 (HRV-14) . This protease plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral drug development .

Mode of Action

This compound acts as a substrate for the HRV-14 3C protease . It represents the 2C/3A cleavage site of the HRV-14 polyprotein . The 3C protease hydrolyzes this substrate, which is a necessary step in the viral replication process .

Biochemical Pathways

The compound is involved in the viral replication pathway of HRV-14 . By acting as a substrate for the 3C protease, it participates in the cleavage of the viral polyprotein, a critical step in the assembly of new virus particles .

Result of Action

The hydrolysis of this compound by the HRV-14 3C protease represents a key step in the viral replication process . This action facilitates the assembly of new virus particles, thereby promoting the spread of the virus .

Future Directions

Biochemical Analysis

Biochemical Properties

h-Glu-ala-leu-phe-gln-pna plays a significant role in biochemical reactions, particularly in the life cycle of HRV-14. It interacts with the 3C protease of HRV-14, an enzyme crucial for the replication of the virus . The nature of this interaction involves the hydrolysis of this compound by the 3C protease .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the replication of HRV-14. By serving as a substrate for the 3C protease, it influences the function of cells infected by the virus. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism associated with viral replication .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the 3C protease of HRV-14. The enzyme hydrolyzes this compound, a process that is essential for the maturation of viral proteins and the subsequent replication of the virus .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the life cycle of HRV-14. As the virus replicates, the demand for this compound increases, influencing its stability and degradation. Long-term effects on cellular function observed in in vitro or in vivo studies would be related to the progression of the viral infection .

Metabolic Pathways

This compound is involved in the metabolic pathways of HRV-14, specifically in the process of viral protein maturation. It interacts with the 3C protease, an enzyme that plays a crucial role in these pathways .

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7)/t20-,24-,25-,26-,27-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOOAVQMUHPGON-FEDHPFBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47F3N8O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.